Altropane I-123
CAS No.: 208517-65-1
Cat. No.: VC0518202
Molecular Formula: C18H21FINO2
Molecular Weight: 425.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 208517-65-1 |
---|---|
Molecular Formula | C18H21FINO2 |
Molecular Weight | 425.3 g/mol |
IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-(123I)iodanylprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
Standard InChI | InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1/i20-4 |
Standard InChI Key | GTQLIPQFXVKRKJ-HYRAKNMCSA-N |
Isomeric SMILES | COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/[123I])C[C@@H]1C3=CC=C(C=C3)F |
SMILES | COC([C@@H]1[C@H]2CC[C@@H](C[C@@H]1c3ccc(F)cc3)N2C/C=C/[123I])=O |
Canonical SMILES | COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F |
Appearance | Solid powder |
Introduction
Chemical Characteristics
Structure and Nomenclature
Altropane I-123 features a complex chemical structure centered around an 8-azabicyclo[3.2.1]octane core, which is common to tropane-based compounds. The molecule incorporates several key structural elements: a 4-fluorophenyl group at position 3, a methyl ester group at position 2, and a distinctive (2E)-3-(123I)iodoprop-2-en-1-yl substituent at the nitrogen atom (position 8) . This strategic arrangement contributes to the compound's high affinity and selectivity for dopamine transporters.
Property | Value/Description |
---|---|
Molecular Formula | C18H21FINO2 |
Molecular Weight | 425.3 g/mol |
Physical Form | Not specified in sources |
Radioisotope | Iodine-123 |
Radioisotope Half-life | Approximately 13 hours |
CAS Number | 208517-65-1 |
Stereochemistry | (1R,2S,3S,5S) |
Target Binding | Dopamine transporter (DAT) |
Mechanism of Action
Pharmacodynamics
Altropane I-123 functions primarily as a highly selective ligand for the dopamine transporter (DAT), which is expressed on the presynaptic terminals of dopaminergic neurons . The compound's tropane-based structure enables it to bind with high affinity to these transporters, which are responsible for the reuptake of dopamine from the synaptic cleft. This selective binding allows for the visualization and quantification of DAT density in the striatum, particularly in the caudate nucleus and putamen regions where dopaminergic terminals are abundant .
The binding of Altropane I-123 to DAT follows a reversible interaction pattern, allowing for kinetic modeling and quantitative analysis of binding parameters. Studies have demonstrated that Altropane I-123 exhibits rapid striatal accumulation, providing excellent quality images within one hour after injection . This characteristic represents a significant advantage over some other DAT imaging agents that require longer uptake periods.
In the context of Parkinson's disease and related parkinsonian syndromes, the mechanism of action is particularly relevant due to the progressive loss of dopaminergic neurons in these conditions. This neurodegeneration results in decreased DAT density, which can be detected and quantified through reduced Altropane I-123 uptake in affected brain regions .
Pharmacokinetics
Altropane I-123 demonstrates distinctive pharmacokinetic properties that influence its utility as a SPECT imaging agent. Following intravenous administration, the compound rapidly distributes throughout the body and crosses the blood-brain barrier efficiently. Plasma analysis indicates that Altropane I-123 undergoes rapid metabolism, being converted to polar metabolites shortly after administration . This metabolic profile necessitates consideration during quantitative analysis of imaging data.
Within the brain, Altropane I-123 shows selective accumulation in the striatum, with the highest concentrations observed in the caudate nucleus and putamen. The occipital cortex, which contains minimal DAT expression, serves as a reference region for quantitative analysis . The kinetics of striatal accumulation allow for effective imaging protocols within 1-2 hours post-injection, improving clinical workflow efficiency compared to some alternative tracers.
Clinical Applications
Neuroimaging in Parkinsonian Disorders
Altropane I-123 has demonstrated significant clinical utility in the evaluation of parkinsonian disorders, particularly Parkinson's disease (PD). SPECT imaging with this radiotracer provides valuable information about the integrity of dopaminergic terminals in the striatum, which is crucial for differential diagnosis of movement disorders . In patients with Parkinson's disease, Altropane I-123 SPECT reveals a characteristic pattern of reduced tracer uptake, most pronounced in the posterior putamen with relative sparing of the caudate nuclei . This pattern corresponds to the known pathophysiology of PD, where dopaminergic degeneration typically begins in the posterior putamen and progresses anteriorly.
The high selectivity and rapid striatal accumulation of Altropane I-123 enable accurate quantification of DAT sites in less than 2 hours, facilitating efficient clinical workflows . Research indicates that Altropane I-123 imaging can detect dopaminergic deficits even in early stages of Parkinson's disease, potentially before the full manifestation of clinical symptoms, suggesting value in early diagnosis .
Imaging Agent | Molecular Target | Radionuclide | Regulatory Status | Key Characteristics |
---|---|---|---|---|
Altropane I-123 | Dopamine Transporter | Iodine-123 | Clinical trials (Phase III) | Rapid striatal accumulation, high selectivity |
123I-ioflupane (DaTscan) | Dopamine Transporter | Iodine-123 | FDA and EMA approved | Currently most widely used DAT imaging agent |
123I-beta-CIT | Dopamine Transporter | Iodine-123 | FDA and EMA approved | Longer equilibration time |
18F-FP-CIT | Dopamine Transporter | Fluorine-18 | Not commercially available | PET imaging agent |
18F-DOPA | Dopamine Synthesis | Fluorine-18 | EMA approved (not FDA) | Measures dopamine synthesis rather than DAT |
Research Findings
Preclinical and Clinical Studies
Extensive research has been conducted to evaluate the pharmacokinetics, binding characteristics, and diagnostic utility of Altropane I-123. In preclinical studies, the radiotracer demonstrated high selectivity for the dopamine transporter with favorable brain kinetics . Animal models of Parkinson's disease, particularly the 6-hydroxydopamine rat model, have been used to validate the correlation between Altropane I-123 uptake and dopaminergic function .
A significant clinical investigation assessed Altropane I-123 SPECT imaging in seven healthy volunteers and eight patients with Parkinson's disease . The results revealed that healthy subjects showed rapid and selective accumulation of the radiotracer in the striatum, yielding excellent quality images within one hour after injection. Analysis of binding potential demonstrated an age-related decline of approximately 7.6% per decade in healthy individuals, consistent with known age-related changes in dopamine transporter density .
In the Parkinson's disease cohort, striatal accumulation was markedly reduced compared to age-matched controls. The pattern of dopaminergic loss followed the established pathophysiological progression of PD, with the most pronounced reductions observed in the posterior putamen and relative preservation of the caudate nuclei . The age-corrected binding potential for total striatum was significantly reduced in PD patients (p < 0.001), confirming the diagnostic sensitivity of the technique .
Limitations and Future Directions
Future Research Directions
Future research directions for Altropane I-123 may focus on several key areas. Completion of ongoing clinical trials and pursuit of regulatory approval represents a critical path forward for broader clinical implementation. The continued development of quantitative analysis methods, including artificial intelligence approaches for automated interpretation, could enhance diagnostic accuracy and reproducibility.
Comparative studies directly evaluating Altropane I-123 against established DAT imaging agents like 123I-ioflupane would provide valuable information about relative diagnostic performance and potential clinical advantages. Additionally, longitudinal studies assessing the prognostic value of Altropane I-123 imaging in early-stage parkinsonian syndromes could establish its role in monitoring disease progression and therapeutic response.
Integration of Altropane I-123 imaging with other biomarkers, including clinical assessments, genetic testing, and fluid biomarkers, represents an important avenue for developing comprehensive diagnostic algorithms for parkinsonian disorders. Such multimodal approaches may address some of the current limitations of single-modality assessment and improve diagnostic accuracy.
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